CPFX2090

Descripción

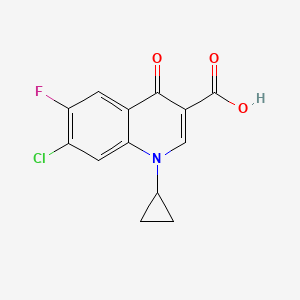

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-ethyl-3-(hydroxymethyl)-6,7-bis[(4-methoxyphenyl)methoxy]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClNO6/c1-4-30-14-20(15-31)27(32)25-23(30)13-24(35-16-18-5-9-21(33-2)10-6-18)28(26(25)29)36-17-19-7-11-22(34-3)12-8-19/h5-14,31H,4,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANTPQMJJCEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C(C(=C(C=C21)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Potent and Selective Inhibition of the JAK-STAT Pathway by CPFX2090: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CPFX2090" is a hypothetical agent used for illustrative purposes within this technical guide. The data, experimental protocols, and mechanistic descriptions provided are representative of typical investigations into novel Janus kinase (JAK) inhibitors and are intended to serve as a framework for research and development in this area.

Abstract

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of cellular responses to a wide array of cytokines, interferons, and growth factors.[1][2][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and malignancies.[4] This document provides a technical overview of this compound, a novel, potent, and selective small molecule inhibitor of the JAK-STAT pathway. We present key preclinical data demonstrating its inhibitory activity, cellular effects, and selectivity profile. Detailed experimental protocols for the characterization of such an inhibitor are also provided, alongside visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation process.

Introduction to the JAK-STAT Pathway

The JAK-STAT signaling cascade provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[1][3] The pathway consists of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2][3] In mammals, there are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2][3]

The canonical JAK-STAT pathway is activated upon the binding of a ligand to its corresponding transmembrane receptor. This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[2] Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation triggers the dissociation of STATs from the receptor, followed by their homo- or heterodimerization. The STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.[1][2]

This compound: A Potent JAK Inhibitor

This compound is a rationally designed, ATP-competitive small molecule inhibitor targeting the kinase activity of JAKs. Its proposed mechanism of action involves binding to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation of STAT proteins and subsequent downstream signaling events.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed through a series of in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.7 |

| JAK3 | 150.4 |

| TYK2 | 25.1 |

IC₅₀ values were determined using a radiometric kinase assay with ATP at the Kₘ concentration.

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

| Cytokine Stimulus (Target Pathway) | Phospho-STAT Target | IC₅₀ (nM) |

| IL-6 (JAK1/2) | pSTAT3 (Tyr705) | 12.5 |

| IFN-α (JAK1/TYK2) | pSTAT1 (Tyr701) | 18.3 |

| GM-CSF (JAK2) | pSTAT5 (Tyr694) | 22.8 |

| IL-2 (JAK1/3) | pSTAT5 (Tyr694) | 85.6 |

IC₅₀ values were determined by intracellular flow cytometry in peripheral blood mononuclear cells (PBMCs).

Table 3: Effect of this compound on Target Gene Expression in Stimulated Immune Cells

| Cell Type | Stimulus | Target Gene | Fold Change (vs. Stimulated Control) at 100 nM this compound |

| Macrophages | IFN-γ | CXCL10 | 0.12 |

| CD4+ T cells | IL-6 | BCL2L1 | 0.25 |

| NK cells | IL-12 | IFNG | 0.31 |

Gene expression was quantified by RT-qPCR after 6 hours of stimulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against isolated JAK family kinases.

Methodology:

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; corresponding peptide substrates; [γ-³³P]ATP; 96-well phosphocellulose filter plates; kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT); this compound serial dilutions in DMSO.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. b. In a 96-well plate, add 10 µL of the diluted this compound or DMSO vehicle control. c. Add 20 µL of a solution containing the respective JAK enzyme and its peptide substrate to each well. d. Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP (at the Kₘ concentration for each enzyme). e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction by adding 50 µL of 3% phosphoric acid. g. Transfer the reaction mixture to a phosphocellulose filter plate and wash five times with 0.75% phosphoric acid. h. Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log-transformed concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for Phospho-STAT

Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Culture a human cell line (e.g., TF-1) in appropriate growth medium. b. Starve the cells in serum-free medium for 4-6 hours. c. Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1 hour. d. Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3) for 15-30 minutes at 37°C.

-

Lysate Preparation: a. Place the culture plates on ice and wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3 Tyr705) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.

Conclusion

The presented data for the hypothetical compound this compound illustrate a profile of a potent and selective inhibitor of the JAK-STAT signaling pathway. Its demonstrated activity in both biochemical and cellular assays suggests its potential as a therapeutic agent for diseases driven by aberrant JAK-STAT signaling. The methodologies and frameworks provided in this technical guide offer a comprehensive approach for the evaluation and characterization of novel JAK inhibitors, forming a basis for further preclinical and clinical development.

References

Methodological & Application

No Publicly Available In Vitro Assay Protocols Found for CPFX2090

Extensive searches for "CPFX2090" have yielded no publicly available scientific literature, application notes, or protocols detailing its in vitro assays, mechanism of action, or signaling pathways. The identifier "this compound" does not appear in established scientific databases or publications.

This lack of information prevents the creation of a detailed application note and protocol as requested. The core requirements, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are contingent upon the availability of foundational research data for this specific compound.

General information on in vitro assay design and common methodologies can be found in resources such as the National Center for Biotechnology Information (NCBI) Assay Guidance Manual. This manual provides a comprehensive overview of various cell-based assays, including but not limited to:

-

Cell Viability and Cytotoxicity Assays: These are fundamental in vitro assays used to determine the effect of a compound on cell health. Common methods include MTT, MTS, and LDH release assays.

-

Enzyme Inhibition Assays: If the target of a compound is an enzyme, these assays are used to quantify its inhibitory activity.

-

Receptor Binding Assays: These are used to determine the affinity and specificity of a compound for a particular receptor.

-

Signaling Pathway Analysis: Techniques like Western blotting, ELISA, and reporter gene assays are employed to investigate the effect of a compound on specific cellular signaling pathways.

Without specific information on the biological target and effects of this compound, any attempt to create a protocol would be purely speculative and not based on scientific evidence. Researchers, scientists, and drug development professionals requiring information on this compound are advised to consult any internal documentation or contact the source of the compound for detailed information.

Application Notes and Protocols for CPFX2090 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of CPFX2090 for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on specific experimental models and objectives.

Summary of Recommended Dosage

The following table summarizes the reported dosages of this compound used in preclinical animal studies. It is crucial to note that these dosages are derived from a single preclinical study and should be used as a reference for dose-ranging and toxicology studies.

| Animal Model | Route of Administration | Dosage | Notes |

| Mice | Intravenous (IV) | 30 mg/kg | Maximum Tolerated Dose (MTD) was evaluated. |

| Mice | Subcutaneous (SQ) | 50 mg/kg | |

| Mice | Intraperitoneal (IP) | Not specified, used for repeat-dosing | 3 times a week for 12 weeks in chronic disease models. |

| Dogs | Intravenous (IV) | 0.35 mg/kg (Canine Equivalent Dose) | MTD was evaluated. Acute dose toxicity monitoring was also performed at 75 mg/kg (5x MTD). |

| Dogs | Subcutaneous (SQ) | 1.5 mg/kg (Canine Equivalent Dose) |

Data extrapolated from a 2024 bioRxiv preprint.

Mechanism of Action: Inflammasome Targeting

This compound is described as an inflammasome-targeting nanoligomer. The NLRP3 inflammasome is a key component of the innate immune system, responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][5][6]

Signaling Pathway of NLRP3 Inflammasome Activation

Caption: Proposed mechanism of this compound in the NLRP3 inflammasome signaling pathway.

Experimental Protocols

The following protocols are generalized based on standard in vivo procedures and the available data for this compound. Researchers should adapt these protocols to their specific animal models and experimental designs.

Preparation of this compound for Administration

-

Reconstitution: Based on the provided information, this compound is a nanoligomer. The vehicle used in the described preclinical studies was phosphate-buffered saline (PBS). It is recommended to reconstitute the lyophilized compound in sterile PBS to the desired stock concentration.

-

Formulation: Ensure the final formulation is isotonic and at a physiological pH to minimize injection site reactions.

-

Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Animal Models and Husbandry

-

Species: The choice of animal model will depend on the research question. This compound has been tested in mice and dogs.

-

Acclimatization: Animals should be allowed to acclimatize to the facility for a minimum of one week before the start of the experiment.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Administration of this compound

a. Intravenous (IV) Injection (Mice)

-

Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.

-

Injection: Using a 27-30 gauge needle, inject the appropriate volume of this compound solution slowly into the lateral tail vein. The maximum bolus injection volume is typically 5 ml/kg.

-

Monitoring: Observe the animal for any signs of distress during and after the injection.

b. Subcutaneous (SQ) Injection (Mice)

-

Animal Restraint: Manually restrain the mouse by scruffing the neck to lift a fold of skin.

-

Injection Site: Tent the skin over the back or flank.

-

Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the this compound solution.

-

Post-injection: Gently massage the injection site to aid dispersal of the solution.

c. Intraperitoneal (IP) Injection (Mice)

-

Animal Restraint: Manually restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

-

Injection Site: Identify the lower right or left abdominal quadrant.

-

Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back before injecting the solution.

Monitoring and Endpoint Analysis

-

Clinical Observations: Monitor animals daily for any changes in behavior, appearance, body weight, and food/water intake.

-

Toxicity Assessment: For toxicology studies, monitor for signs of adverse effects as described in the preclinical study, such as seizure-like behavior, excess salivation, or vomiting.

-

Efficacy Assessment: The timing and nature of efficacy assessments will be model-dependent and may include behavioral tests, imaging, or collection of blood and tissues for biomarker analysis (e.g., cytokine levels).

-

Histopathology: At the end of the study, major organs (liver, kidney, colon, etc.) should be collected for histopathological analysis to assess for any signs of toxicity or therapeutic effect.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving this compound.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of p-STAT3 Using a Novel STAT3 Inhibitor (e.g., CPFX2090)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3) is a key event in its activation, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where constitutive activation of STAT3 promotes tumor growth and survival.

CPFX2090 is a novel, potent, and selective small molecule inhibitor of STAT3 phosphorylation. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to assess its inhibitory effect on STAT3 phosphorylation in cancer cell lines. The following sections include an overview of the STAT3 signaling pathway, detailed experimental procedures, and representative data.

STAT3 Signaling Pathway

The activation of STAT3 is initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 (p-STAT3) forms homodimers and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes such as cell cycle progression, survival, and angiogenesis.

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effect of this compound on STAT3 phosphorylation can be quantified by measuring the band intensity of p-STAT3 relative to total STAT3 or a loading control (e.g., β-actin) in a Western blot. Below are representative data from dose-response and time-course studies.

Table 1: Dose-Dependent Inhibition of p-STAT3 by this compound

| This compound Concentration (µM) | Relative p-STAT3 Level (Normalized to Total STAT3) | Percent Inhibition (%) |

| 0 (Vehicle) | 1.00 | 0 |

| 0.1 | 0.85 | 15 |

| 0.5 | 0.55 | 45 |

| 1.0 | 0.25 | 75 |

| 5.0 | 0.10 | 90 |

| 10.0 | 0.05 | 95 |

Table 2: Time-Course of p-STAT3 Inhibition by this compound (1 µM)

| Treatment Time (hours) | Relative p-STAT3 Level (Normalized to Total STAT3) | Percent Inhibition (%) |

| 0 | 1.00 | 0 |

| 1 | 0.60 | 40 |

| 3 | 0.30 | 70 |

| 6 | 0.15 | 85 |

| 12 | 0.10 | 90 |

| 24 | 0.08 | 92 |

Experimental Protocols

Western Blot Workflow for p-STAT3 Analysis

Figure 2: General workflow for Western blot analysis of p-STAT3.

Detailed Protocol for Western Blot Analysis of p-STAT3

1. Cell Culture and Treatment

-

Seed cancer cells (e.g., DU145, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Once the desired confluency is reached, starve the cells in serum-free media for 12-24 hours to reduce basal levels of p-STAT3.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO) group.

-

For experiments involving cytokine stimulation, add the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before cell lysis.

2. Cell Lysis and Protein Extraction

-

After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE

-

Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Perform the transfer at 100 V for 1-2 hours or according to the manufacturer's recommendations.

-

Confirm the transfer by staining the membrane with Ponceau S.

6. Blocking

-

Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

-

Primary Antibody: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9145) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilution is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., from Cell Signaling Technology, #7074) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. Recommended dilution is 1:2000.

-

Wash the membrane three times with TBST for 10 minutes each.

8. Detection

-

Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

9. Stripping and Re-probing (for Total STAT3 and Loading Control)

-

To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again for 1 hour.

-

Incubate with the primary antibody for total STAT3 (e.g., from Cell Signaling Technology, #9139) or a loading control like β-actin (e.g., from Cell Signaling Technology, #4970).

-

Repeat the secondary antibody incubation and detection steps as described above.

10. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-STAT3 band intensity to the total STAT3 or loading control band intensity for each sample.

-

Calculate the percent inhibition relative to the vehicle-treated control.

Materials and Reagents

-

Cell Lines: DU145 (prostate cancer), HepG2 (hepatocellular carcinoma), or other cell lines with constitutively active STAT3.

-

Reagents:

-

This compound

-

DMSO (vehicle control)

-

IL-6 (or other appropriate cytokine)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

4-12% Bis-Tris Gels

-

PVDF Membranes

-

Ponceau S solution

-

Non-fat dry milk or BSA

-

TBST Buffer

-

ECL Western Blotting Substrate

-

-

Antibodies:

-

Primary Antibody: Phospho-STAT3 (Tyr705) (D3A7) XP® Rabbit mAb (Cell Signaling Technology, #9145)

-

Primary Antibody: STAT3 (124H6) Mouse mAb (Cell Signaling Technology, #9139)

-

Primary Antibody: β-Actin (13E5) Rabbit mAb (Cell Signaling Technology, #4970)

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody (Cell Signaling Technology, #7074)

-

Secondary Antibody: Anti-mouse IgG, HRP-linked Antibody (Cell Signaling Technology, #7076)

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-STAT3 signal | Inefficient cell lysis | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. |

| Low protein loading | Increase the amount of protein loaded per lane. | |

| Inactive primary antibody | Use a fresh aliquot of the antibody and ensure proper storage. | |

| Insufficient stimulation | If using cytokine stimulation, optimize the concentration and time. | |

| High background | Insufficient blocking | Increase blocking time to 1.5-2 hours. |

| Antibody concentration too high | Optimize the primary and secondary antibody dilutions. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; check the antibody datasheet for known cross-reactivities. |

| Protein degradation | Keep samples on ice and use fresh protease inhibitors. |

Conclusion

This compound effectively inhibits the phosphorylation of STAT3 in a dose- and time-dependent manner. The detailed protocol provided in these application notes offers a robust method for researchers to evaluate the efficacy of this compound and other potential STAT3 inhibitors. Accurate and reproducible Western blot analysis is crucial for understanding the mechanism of action of novel therapeutic agents targeting the STAT3 signaling pathway.

Application Notes and Protocols for CPFX2090 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPFX2090 is a novel investigational compound with potential anti-neoplastic properties. These application notes provide a comprehensive experimental framework for evaluating the efficacy and mechanism of action of this compound in leukemia cell lines. The following protocols and guidelines are designed to enable researchers to conduct robust preclinical studies to determine the therapeutic potential of this compound.

The proposed mechanism of action for this compound is the inhibition of key signaling pathways that are frequently dysregulated in leukemia, such as the PI3K/Akt/mTOR and JAK/STAT pathways. These pathways are crucial for cell survival, proliferation, and differentiation.[1][2][3] By targeting these pathways, this compound is hypothesized to induce cell cycle arrest and apoptosis in leukemic cells.

Experimental Workflow

The overall experimental design to characterize the effects of this compound on leukemia cell lines is depicted in the workflow diagram below. This workflow begins with initial screening for cytotoxic activity and progresses to more detailed mechanistic studies.

Caption: Experimental workflow for the evaluation of this compound in leukemia cell lines.

Key Signaling Pathways

The following diagrams illustrate the hypothesized mechanism of action of this compound on the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are often constitutively active in leukemia.[2][3]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of this compound across different cell lines and conditions.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Type | IC50 (µM) at 48h |

| K562 | Chronic Myeloid Leukemia | Value |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Value |

| MOLM-13 | Acute Myeloid Leukemia | Value |

| MV-4-11 | Acute Myeloid Leukemia | Value |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Value | Value | Value | Value |

| This compound (IC50) | Value | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value | Value |

Table 3: Western Blot Densitometry Analysis

| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) |

| p-Akt (Ser473) | 1.0 | Value |

| Total Akt | 1.0 | Value |

| p-STAT3 (Tyr705) | 1.0 | Value |

| Total STAT3 | 1.0 | Value |

| Cleaved Caspase-3 | 1.0 | Value |

| Bcl-2 | 1.0 | Value |

| β-actin | 1.0 | 1.0 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.[4][5]

Materials:

-

Leukemia cell lines (e.g., K562, Jurkat, MOLM-13, MV-4-11)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[6][7][8]

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat cells with vehicle control or this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Harvest the cells by centrifugation at 1200 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.[9][10]

Materials:

-

Leukemia cell lines

-

This compound

-

70% ice-cold ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.[11][12][13]

Materials:

-

Leukemia cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-Akt, Akt, p-STAT3, STAT3, Cleaved Caspase-3, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 10 cm dishes and treat with this compound.

-

Harvest cells and lyse them in ice-cold RIPA buffer.[12]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

References

- 1. A Hyperactive Signalosome in Acute Myeloid Leukemia Drives Addiction to a Tumor-Specific Hsp90 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. Role of apoptotic markers in paediatric acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for CPFX2090 Treatment of Primary Patient Samples

A comprehensive search for the compound "CPFX2090" did not yield any specific information, clinical trial data, or established treatment protocols. The identifier "this compound" does not correspond to a known therapeutic agent in publicly available scientific literature or drug databases.

Therefore, the following application notes and protocols are provided as a generalized framework for the evaluation of a novel therapeutic compound on primary patient samples, based on standard laboratory and clinical research practices. Researchers and drug development professionals should adapt these guidelines to the specific characteristics of the investigational drug .

Compound Characterization and Handling

Prior to initiating studies with primary patient samples, a thorough understanding of the investigational compound is critical.

Table 1: Essential Compound Information

| Parameter | Description | Recommended Data Point |

| Chemical Identity | IUPAC name, CAS number, molecular formula, molecular weight. | e.g., N-(4-hydroxyphenyl)acetamide, 103-90-2, C₈H₉NO₂, 151.16 g/mol |

| Purity | Percentage purity determined by analytical methods (e.g., HPLC, NMR). | >98% |

| Solubility | Solvents in which the compound is soluble and at what concentrations. | e.g., Soluble in DMSO at 100 mM, sparingly soluble in PBS. |

| Stability | Stability in solution and under storage conditions (temperature, light sensitivity). | e.g., Stable for 24 hours in cell culture media at 37°C. Store stock solutions at -80°C. |

| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | e.g., Competitive inhibitor of XYZ kinase. |

Experimental Protocols for Primary Patient Sample Analysis

The following are generalized protocols that can be adapted for studying the effects of a novel compound on primary patient cells.

Isolation and Culture of Primary Cells

This protocol provides a general workflow for isolating primary cells from patient tissue samples. Specific enzymes and culture conditions will vary depending on the tissue type.

dot

Application Note: Protocol for the Solubilization of CPFX2090 for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of the novel compound CPFX2090 for use in laboratory settings. Given that specific solubility data for this compound is not publicly available, this guide outlines a systematic approach to determine the optimal solvent and conditions for its dissolution.

Introduction

This compound is a novel compound with potential therapeutic applications. To conduct in vitro and in vivo studies, it is essential to prepare a clear, homogenous stock solution. The solubility of a compound is a critical physicochemical property that can influence its biological activity and experimental outcomes.[1] This protocol provides a series of steps to determine the appropriate solvent and to prepare stock solutions of this compound.

The approaches outlined below are based on established methodologies for solubilizing poorly soluble compounds in drug discovery.[2][3][4] These methods include the use of co-solvents, pH adjustment, and the preparation of different types of stock solutions for various experimental needs.

Materials and Equipment

Solvents and Reagents:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Pluronic® F-68

-

Tween® 80

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Magnetic stirrer and stir bars

-

pH meter

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes and sterile, filtered pipette tips

-

0.22 µm sterile syringe filters

Experimental Protocols

Initial Solubility Screening

This initial screen aims to identify a suitable solvent for preparing a high-concentration stock solution of this compound.

Protocol:

-

Weigh out 1-5 mg of this compound into several individual, sterile microcentrifuge tubes.

-

To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent to be tested (DMSO, EtOH, MeOH, DMF).

-

Vortex the tubes for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If the compound has not dissolved, proceed with the following steps.

-

Sonicate the tubes in a water bath for 10-15 minutes.

-

If the compound is still not dissolved, gently warm the tube to 37°C for 10 minutes.

-

If the compound dissolves, continue to add the solvent in small increments to determine the approximate saturation point.

-

Record the observations in a table similar to the one below.

Data Presentation: Initial Solubility Screening

| Solvent | Amount of this compound (mg) | Volume of Solvent for Dissolution (µL) | Calculated Solubility (mg/mL) | Observations (e.g., clear solution, precipitate) |

| DMSO | 5 | 100 | ~50 | Clear solution after vortexing |

| Ethanol | 5 | 500 | ~10 | Required sonication to dissolve |

| Methanol | 5 | >1000 | <5 | Insoluble |

| DMF | 5 | 150 | ~33 | Clear solution after gentle warming |

Preparation of a High-Concentration Stock Solution in an Organic Solvent

Based on the initial screening, DMSO is often a good starting point for creating a high-concentration stock solution.[1][5]

Protocol:

-

Accurately weigh the desired amount of this compound (e.g., 10 mg) in a sterile conical tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL stock).

-

Vortex the tube until the compound is completely dissolved. A brief sonication can be used to aid dissolution.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C, protected from light.

Preparation of Aqueous Working Solutions

For most cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6]

Protocol:

-

Thaw a single-use aliquot of the high-concentration this compound stock solution.

-

Perform a serial dilution of the stock solution into the desired aqueous medium (e.g., cell culture media, PBS).

-

Crucially, add the stock solution to the aqueous medium while vortexing the medium. This rapid mixing helps to prevent precipitation of the compound.

-

Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different formulation strategy may be necessary.

A three-step solubilization protocol can be beneficial for hydrophobic compounds.[6]

Three-Step Protocol for Hydrophobic Compounds:

-

Prepare a high-concentration stock in 100% DMSO (e.g., 10 mM).

-

Create an intermediate dilution in a solvent mixture (e.g., 1:1 ratio of DMSO and cell culture medium).

-

Make the final dilution in the cell culture medium to achieve the desired final concentration and a low percentage of DMSO.

Advanced Solubilization Techniques

If this compound exhibits poor solubility in common organic solvents or precipitates upon dilution into aqueous media, consider the following advanced techniques.

pH Modification

The solubility of ionizable compounds can be significantly influenced by pH.[4]

Protocol:

-

Determine if this compound has ionizable functional groups (e.g., amines, carboxylic acids).

-

Prepare a suspension of this compound in dH₂O.

-

Slowly add small volumes of 1 M HCl (for basic compounds) or 1 M NaOH (for acidic compounds) while monitoring the pH and observing for dissolution.

-

Once the compound is dissolved, the pH can be carefully readjusted, though this may risk precipitation.

Use of Surfactants

Non-ionic surfactants can aid in the solubilization of hydrophobic compounds.

Protocol:

-

Prepare the desired aqueous buffer (e.g., PBS) containing a low concentration of a surfactant such as Tween® 80 (e.g., 0.1%) or Pluronic® F-68 (e.g., 0.5%).

-

Add the high-concentration organic stock solution of this compound to the surfactant-containing buffer while vortexing.

Visualization of Workflows and Concepts

Experimental Workflow for this compound Solubilization

Caption: Workflow for the systematic solubilization of this compound.

Decision Logic for Solvent Selection

Caption: Decision tree for selecting a primary solvent for this compound.

Safety Precautions

-

Always handle unknown compounds with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

When working with organic solvents, use a chemical fume hood to avoid inhalation of vapors.

-

Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions. Since an SDS for this compound is not available, treat it as a potentially hazardous substance.

Conclusion

This application note provides a comprehensive and systematic approach to dissolving the novel compound this compound for laboratory use. By following these protocols, researchers can develop a reliable method for preparing stock and working solutions, ensuring reproducible results in downstream experiments. It is recommended to start with the simplest methods and proceed to more advanced techniques only if necessary. Careful documentation of all steps and observations is crucial for establishing a standardized protocol for this new compound.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. longdom.org [longdom.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmsdr.org [ijmsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to CPFX2090 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPFX2090 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Understanding the cellular mechanisms underlying its efficacy is crucial for further development. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of individual cells within a heterogeneous population.[1][2] This document provides detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression using flow cytometry. The presented methodologies and data serve as a guide for researchers evaluating the mechanism of action of this compound and similar therapeutic candidates.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will proceed with a hypothesized mechanism of action. This compound is postulated to be an inhibitor of a key signaling pathway involved in cell survival and proliferation. Specifically, it is thought to downregulate the activity of the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptosis pathway.[3] Furthermore, this compound may interfere with the cell cycle machinery, causing an arrest at the G2/M phase.[4] These effects collectively contribute to its anti-cancer activity.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human leukemia cell line (e.g., Jurkat) treated with increasing concentrations of this compound for 48 hours.

Table 1: Cell Viability Analysis by Propidium Iodide Staining

| This compound Concentration (µM) | Percentage of Viable Cells (%) | Percentage of Non-Viable Cells (%) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 4.8 ± 0.5 |

| 1 | 88.5 ± 3.4 | 11.5 ± 1.2 |

| 5 | 65.7 ± 4.5 | 34.3 ± 2.8 |

| 10 | 42.1 ± 5.2 | 57.9 ± 3.9 |

| 25 | 20.3 ± 3.8 | 79.7 ± 4.1 |

Table 2: Apoptosis Analysis by Annexin V and PI Staining

| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 94.8 ± 2.3 | 3.1 ± 0.6 | 2.1 ± 0.4 |

| 1 | 85.2 ± 3.1 | 9.8 ± 1.1 | 5.0 ± 0.8 |

| 5 | 58.9 ± 4.8 | 25.4 ± 2.5 | 15.7 ± 1.9 |

| 10 | 35.6 ± 5.1 | 40.2 ± 3.7 | 24.2 ± 2.6 |

| 25 | 15.1 ± 3.5 | 35.5 ± 4.2 | 49.4 ± 5.3 |

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| 0 (Vehicle Control) | 55.4 ± 3.9 | 28.1 ± 2.5 | 16.5 ± 1.8 | 2.3 ± 0.5 |

| 1 | 53.2 ± 4.2 | 25.8 ± 2.1 | 21.0 ± 2.0 | 4.1 ± 0.7 |

| 5 | 40.1 ± 3.7 | 18.5 ± 1.9 | 41.4 ± 3.3 | 15.2 ± 1.8 |

| 10 | 25.8 ± 3.1 | 12.3 ± 1.5 | 61.9 ± 4.5 | 28.7 ± 2.9 |

| 25 | 18.2 ± 2.8 | 8.9 ± 1.2 | 72.9 ± 5.1 | 45.6 ± 4.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are optimized for suspension cell lines but can be adapted for adherent cells with an initial trypsinization step.[5]

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed a human leukemia cell line (e.g., Jurkat) at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium in 6-well plates.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete medium to achieve the desired final concentrations.

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the cell cultures.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide

-

Cell Harvesting: After incubation, transfer the cells from each well to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again as in step 1.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to each tube.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

-

Cell Harvesting: Collect cells as described in Protocol 2, step 1.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or at -20°C overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow Diagram

Caption: Experimental workflow for flow cytometry analysis of this compound.

Logical Relationship of Assays

References

- 1. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.pasteur.fr [research.pasteur.fr]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CPFX2090 Inactivity in Cellular Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of activity with the compound CPFX2090 in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing any biological effect of this compound in our cell-based assays. What are the common initial troubleshooting steps?

A1: When a compound like this compound fails to show activity, it's crucial to systematically evaluate several factors. A good starting point is to confirm the basics of your experimental setup. This includes verifying the compound's integrity, ensuring the health and suitability of your cell culture, and reviewing your assay protocol for any potential errors.[1] A common oversight can be improper storage conditions for reagents, cells, or the compound itself, which can lead to degradation and loss of activity.[2]

Q2: How can we be sure that the this compound compound itself is not the issue?

A2: Compound integrity is a primary suspect. First, confirm the correct storage conditions for this compound as recommended by the supplier. Improper storage can degrade the compound.[2] It is also essential to ensure that the compound is properly solubilized. Poor solubility can lead to a much lower effective concentration in your assay than intended. You may need to test different solvents or use techniques like sonication to ensure complete dissolution. Finally, consider performing a quality control check, such as mass spectrometry, to confirm the compound's identity and purity.

Q3: Could our cell culture conditions be the reason for this compound's inactivity?

A3: Absolutely. The health and state of your cells are critical for a successful assay.[1] Several factors related to cell culture can impact the outcome:

-

Cell Line Suitability: Ensure the chosen cell line expresses the target of this compound. If the target is absent or expressed at very low levels, no effect will be observed.

-

Cell Health and Viability: Only use cells that are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can respond differently to treatments.

-

Passage Number: Use cells within a recommended passage number range.[3] High passage numbers can lead to genetic drift and altered cellular responses.

-

Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can significantly alter experimental results.[4][5] Regularly test your cell lines for mycoplasma.

Q4: Is it possible that our assay design or protocol is flawed?

A4: Yes, the specifics of your experimental protocol can greatly influence the outcome.[6] Key aspects to review include:

-

Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. It is crucial to perform a dose-response experiment with a wide range of concentrations.

-

Incubation Time: The selected incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal time point.

-

Assay-Specific Parameters: Ensure that all reagents are prepared correctly and that incubation conditions (e.g., temperature, CO2 levels) are optimal for your specific assay and cell type.[7]

Troubleshooting Guides

Guide 1: Compound-Related Issues

This guide helps you systematically troubleshoot potential issues with the this compound compound itself.

| Potential Issue | Recommended Action | Success Metric |

| Incorrect Storage | Verify the recommended storage temperature and conditions for this compound. Protect from light if necessary. | Compound performance is restored after acquiring a fresh, properly stored aliquot. |

| Poor Solubility | Test different biocompatible solvents (e.g., DMSO, ethanol). Use techniques like vortexing or sonication to aid dissolution. Visually inspect for precipitates. | A clear solution is obtained at the desired stock concentration. |

| Compound Degradation | Prepare fresh stock solutions. If possible, perform analytical chemistry (e.g., LC-MS) to confirm the molecular weight and purity of the compound. | The analytical results confirm the identity and purity of this compound. |

| Incorrect Concentration | Double-check all calculations for dilutions from the stock solution to the final working concentration. | A recalculation reveals an error, and correcting it leads to observable activity. |

Guide 2: Cell Culture and Assay Condition Issues

Use this guide to address potential problems with your cells and the experimental setup.

| Potential Issue | Recommended Action | Success Metric |

| Cell Line Unsuitability | Confirm from literature or internal data that your cell line expresses the target of this compound. Consider using a positive control cell line known to respond. | The positive control cell line shows the expected response to a known activator/inhibitor. |

| Poor Cell Health | Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase. Perform a viability assay (e.g., trypan blue) before treatment. | Pre-treatment cell viability is consistently >95%. |

| High Passage Number | Use cells from a low-passage stock. Always keep track of the passage number of the cells used in experiments.[3] | Switching to lower passage cells results in a response to this compound. |

| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based kit). Discard contaminated cultures and use a fresh, clean stock.[4] | Mycoplasma test is negative, and the experiment with clean cells shows activity. |

| Suboptimal Assay Conditions | Optimize incubation time and this compound concentration by performing a time-course and dose-response experiment.[6] | A clear dose-dependent or time-dependent effect of this compound is observed. |

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A common starting point is a top concentration of 100 µM with 1:3 or 1:10 serial dilutions. Include a vehicle-only control (e.g., DMSO).

-

Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x concentrated this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Assay Readout: Perform your chosen assay to measure the biological endpoint (e.g., cell viability, gene expression, protein phosphorylation).

-

Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50.

Protocol 2: Mycoplasma Contamination Testing

-

Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old cell culture.

-

DNA Extraction: Use a commercial PCR kit designed for mycoplasma detection and follow the manufacturer's instructions for DNA extraction.

-

PCR Amplification: Perform PCR using the primers and polymerase provided in the kit. Include positive and negative controls.

-

Gel Electrophoresis: Run the PCR products on an agarose gel.

-

Result Interpretation: The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.

Visual Troubleshooting Workflow

A step-by-step workflow for troubleshooting the lack of activity of this compound in cellular assays.

References

CPFX2090 off-target effects in cancer cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer compound CPFX2090.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase MELK (Maternal Embryonic Leucine Zipper Kinase), a protein implicated in the proliferation of various cancer cell types. By inhibiting MELK, this compound is designed to disrupt mitotic progression and induce apoptosis in malignant cells.

Q2: What are the known off-target effects of this compound in cancer cells?

Pre-clinical studies have revealed that at concentrations exceeding the IC50 for MELK, this compound can exhibit off-target activity against other kinases, including CDK11 and PAK4. This can lead to unexpected phenotypic outcomes in experimental models. It is crucial to use the recommended concentration range to minimize these effects.

Q3: Why do I observe cell death in my negative control cell line that does not express MELK?

This phenomenon is likely attributable to the off-target effects of this compound. As observed with other kinase inhibitors, at higher concentrations, this compound can inhibit other essential kinases, leading to cytotoxicity even in the absence of its primary target, MELK.[1][2][3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: Can this compound be used in combination with other chemotherapeutic agents?

Preliminary studies suggest potential synergistic effects when this compound is used in combination with standard-of-care chemotherapies. However, researchers should carefully evaluate the potential for overlapping toxicities and off-target effects. A thorough literature review on the combination of MELK inhibitors with other agents is advised.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values across different cancer cell lines.

-

Possible Cause 1: Variable MELK expression levels. Different cancer cell lines may express varying levels of the primary target, MELK.

-

Solution: Perform quantitative Western blotting or qPCR to determine the relative expression level of MELK in your panel of cell lines. Correlate MELK expression with the observed IC50 values.

-

-

Possible Cause 2: Presence of drug efflux pumps. Overexpression of ABC transporters can lead to increased drug efflux and apparent resistance.

-

Solution: Co-incubate the cells with a known inhibitor of ABC transporters (e.g., verapamil) to assess if the IC50 of this compound is altered.

-

-

Possible Cause 3: Off-target effects dominating the phenotype. In some cell lines, the off-target effects on kinases like CDK11 might be the primary driver of cytotoxicity.[1][2]

-

Solution: Use a lower concentration of this compound or a more selective MELK inhibitor, if available, to dissect the on-target versus off-target effects.

-

Issue 2: Unexpected changes in cell signaling pathways unrelated to MELK.

-

Possible Cause: Off-target kinase inhibition. this compound may be inhibiting other kinases in pathways not directly regulated by MELK.

-

Solution: Perform a phospho-kinase array or targeted Western blotting for known off-targets of this compound (e.g., phospho-CDK11, phospho-PAK4) to identify affected pathways.

-

Issue 3: Discrepancy between in vitro and in vivo efficacy.

-

Possible Cause 1: Poor pharmacokinetic properties. this compound may have suboptimal absorption, distribution, metabolism, or excretion (ADME) properties in vivo.

-

Solution: Consult the preclinical pharmacology and toxicology reports for this compound to understand its pharmacokinetic profile.

-

-

Possible Cause 2: Tumor microenvironment influences. The in vivo tumor microenvironment can confer resistance to targeted therapies.

-

Solution: Consider using 3D cell culture models or patient-derived xenografts (PDXs) for a more predictive in vitro system.

-

Data Presentation

Table 1: Off-Target Kinase Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. MELK |

| MELK | 15 | 1 |

| CDK11 | 250 | 16.7 |

| PAK4 | 800 | 53.3 |

| PIM1 | 1200 | 80.0 |

| MAPK14 | >10000 | >666.7 |

Table 2: Recommended Starting Concentrations for In Vitro Studies

| Cell Line Type | MELK Expression | Recommended Concentration Range (nM) |

| Breast Cancer (e.g., MDA-MB-231) | High | 10 - 50 |

| Pancreatic Cancer (e.g., Panc-1) | Moderate | 25 - 100 |

| Non-Small Cell Lung Cancer (e.g., A549) | Low | 50 - 250 |

| MELK Knockout (Control) | None | >1000 (for off-target studies) |

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using CRISPR/Cas9

This protocol allows for the definitive assessment of whether the cytotoxic effects of this compound are mediated through its intended target, MELK.

-

Generate MELK Knockout Cells:

-

Design and validate guide RNAs (gRNAs) targeting a critical exon of the MELK gene.

-

Transfect your cancer cell line of interest with Cas9 nuclease and the validated MELK gRNAs.

-

Select and expand single-cell clones.

-

-

Validate MELK Knockout:

-

Confirm the absence of MELK protein expression in the knockout clones via Western blotting.

-

Sequence the targeted genomic locus to verify the presence of frameshift mutations.

-

-

Perform Dose-Response Assay:

-

Plate wild-type and MELK knockout cells at the same density.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

-

-

Analyze Results:

Visualizations

Caption: On-target vs. off-target effects of this compound.

Caption: Troubleshooting inconsistent IC50 values.

References

Technical Support Center: Optimizing CPFX2090 Concentration for Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, CPFX2090, for in vitro kinase assays.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in a kinase assay?

For a novel inhibitor like this compound, it is recommended to start with a wide concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps in identifying the inhibitory potential of the compound and narrowing down the concentration for determining the IC50 value.[1]

2. How should I prepare the stock solution of this compound?

This compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the kinase assay buffer. It is crucial to test the tolerance of your kinase assay to DMSO, as high concentrations can inhibit enzyme activity.[2] Generally, the final DMSO concentration in the assay should not exceed 1-2%.

3. What are the critical components of the kinase assay buffer for testing this compound?

A typical kinase assay buffer should contain a buffering agent (e.g., Tris-HCl, HEPES, or MOPS at a physiological pH), a magnesium salt (MgCl2, as it is an essential cofactor for kinases), a phosphatase inhibitor (e.g., sodium orthovanadate), and a reducing agent (e.g., DTT).[3][4][5] The exact composition may need to be optimized for the specific kinase being assayed.

4. How do I determine the optimal ATP concentration to use when testing this compound?

The concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors.[6][7] It is recommended to determine the Michaelis-Menten constant (Km) for ATP for your specific kinase. For initial inhibitor screening, using an ATP concentration at or near its Km value is a common practice as it provides a good balance for identifying inhibitors of varying potencies.[6][7]

5. What is an IC50 value and how is it determined for this compound?

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) that is required to inhibit 50% of the target kinase's activity.[8][9] To determine the IC50, a series of experiments are performed with varying concentrations of the inhibitor. The resulting data of kinase activity versus inhibitor concentration is plotted to generate a dose-response curve, from which the IC50 value is calculated.[9][10]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability between replicate wells. | - Pipetting errors.- Inconsistent mixing.- Edge effects on the plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reagents.- Avoid using the outer wells of the microplate or fill them with buffer. |

| No inhibition observed even at high concentrations of this compound. | - this compound is not an inhibitor for the target kinase.- Incorrect assay conditions (e.g., too high ATP or enzyme concentration).- Degradation of this compound. | - Test this compound against a panel of kinases to check for activity.- Re-optimize ATP and enzyme concentrations.- Prepare fresh stock solutions of this compound. |

| Precipitation of this compound in the assay well. | - Low solubility of this compound in the aqueous assay buffer. | - Decrease the final concentration of this compound.- Increase the final DMSO concentration (while ensuring it doesn't affect the assay).- Include a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. |

| High background signal in "no enzyme" control wells. | - Contamination of reagents with ATP or kinase.- Autophosphorylation of the substrate. | - Use fresh, high-quality reagents.- If using a generic substrate, consider a more specific one.[11] |

| Inconsistent IC50 values across different experiments. | - Variation in assay conditions (e.g., incubation time, temperature, reagent concentrations).- Different batches of kinase or substrate. | - Standardize all assay parameters and document them carefully.- Qualify new batches of reagents before use in inhibitor screening. |

Quantitative Data Presentation

The following table presents hypothetical data from an initial screen of this compound against a target kinase to illustrate how to structure such results.

| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |

| 100 | 98.5 ± 1.2 |

| 30 | 95.2 ± 2.5 |

| 10 | 85.7 ± 3.1 |

| 3 | 65.4 ± 4.0 |

| 1 | 48.9 ± 3.8 |

| 0.3 | 25.1 ± 2.9 |

| 0.1 | 10.3 ± 1.5 |

| 0.03 | 2.1 ± 0.8 |

| 0.01 | 0.5 ± 0.4 |

| 0 (Control) | 0 ± 1.1 |

This data is for illustrative purposes only.

Experimental Protocol: Determining the IC50 of this compound

This protocol outlines a general procedure for determining the IC50 value of this compound for a specific protein kinase using a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

-

Purified active kinase

-

Kinase-specific substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is constant across all wells.

-

-

Assay Setup:

-

In a white, opaque microplate, add the following to each well:

-

Kinase (at a pre-determined optimal concentration).

-

Substrate (at a concentration at or above its Km).

-

Varying concentrations of this compound or vehicle control (DMSO in assay buffer).

-

-

Include control wells:

-

"No enzyme" control: All components except the kinase.

-

"No inhibitor" control (0% inhibition): All components with vehicle instead of this compound.

-

"High inhibition" control (100% inhibition): All components with a known potent inhibitor for the target kinase.

-

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the kinase.

-

The final reaction volume is typically 25-50 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a pre-determined time within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

-

Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 0% inhibition and the "high inhibition" control as 100% inhibition.

-

Calculate the percent inhibition for each this compound concentration.

-

Plot the percent inhibition versus the log of the this compound concentration.

-